Sulfo-Cyanine5.5 carboxylic acid
Overview
Description
Sulfo-Cyanine5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore . It is highly hydrophilic due to the presence of four sulfo groups . This dye shows a very low dependence of fluorescence on pH and a very high extinction coefficient . It is a non-activated carboxylic acid that can be used for calibration and as a non-reactive control .
Molecular Structure Analysis
The molecular weight of this compound is 680.87 . Its molecular formula is C32H37N2KO8S2 . The chemical name is Potassium 1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium-5-sulfonate .Chemical Reactions Analysis
The dye possesses a negative charge in neutral pH due to the presence of four sulfo groups . It shows a very low dependence of fluorescence on pH .Physical and Chemical Properties Analysis
This compound is soluble in water and DMSO . It has an excitation maximum at 646nm and an emission maximum at 662nm . It is also reported to be light sensitive .Scientific Research Applications
Cancer Detection
Sulfo-Cyanine5.5 carboxylic acid has been synthesized and applied for cancer detection using optical imaging. This dye, with its enhanced quantum yield and stability, has shown potential in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Peptide Labeling
Another application of this compound is in peptide labeling. Its photophysical properties, such as narrow absorption band and high molar extinction coefficient, make it suitable for the synthesis of fluorescence resonance energy transfer (FRET) probes, particularly for studying enzymatic hydrolysis in vitro (Martins, Raposo, & Costa, 2022).
Cellular Interaction and Organelle Targeting
This compound has been studied for its role in cellular interactions and organelle targeting. Changing the dye from Cy5 to sulfoCy5 significantly influenced the cellular processing of polymers, affecting their trafficking to specific cellular organelles (Mahmoud et al., 2020).
Fluorescent Dye Synthesis
This compound has been used in the synthesis of novel fluorescent sulfo-3H-indocyanine dyes, useful in labeling proteins, oligonucleotides, and other biochemicals, demonstrating improved photostability and solubility (Wang et al., 2002).
Protein Analysis
It's also used in high-sensitivity analysis of water-soluble, cyanine dye-labeled proteins by high-performance liquid chromatography with fluorescence detection. This technique allows for improved detection sensitivity in protein analysis, particularly for low abundance proteins (Qiao et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Sulfo-Cyanine5.5 carboxylic acid is used in various applications such as calibration and as a non-reactive control . It is also used in fluorescence imaging and other fluorescence-based biochemical analysis . The dye is expected to continue to be used in these areas and potentially more as research progresses.
Properties
IUPAC Name |
tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQUABRDYPOFX-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39K3N2O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.